Methyl 3-(2-aminophenyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

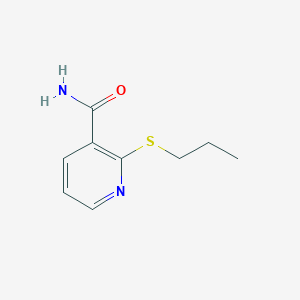

Methyl 3-(2-aminophenyl)benzoate is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Bioactive Precursor in Organic Synthesis

Methyl-2-formyl benzoate has been identified as a bioactive precursor in the synthesis of compounds with a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This highlights the role of methyl benzoate derivatives as significant structures in the search for new bioactive molecules and their importance as precursors for pharmaceutical applications (Farooq & Ngaini, 2019).

Environmental Degradation and Toxicity

Research on the degradation of acetaminophen by advanced oxidation processes has led to insights into the generation of by-products and their biotoxicity, which may be relevant to understanding the environmental impact and safety of similar compounds (Qutob et al., 2022).

Preservatives and Clinical Uses

Sodium benzoate, a related compound, is extensively used as a preservative in food and beverages. Despite its utility, there are concerns over its safety and impact on health. Interestingly, sodium benzoate has shown potential benefits in the clinical treatment of conditions like urea cycle disorders, schizophrenia, and early-stage Alzheimer's disease, indicating the diverse applications and implications of benzoates in both food science and medical research (Piper & Piper, 2017).

Flavor Compounds in Foods

The production and breakdown pathways of branched chain aldehydes, which are crucial flavor compounds in various food products, have been extensively reviewed. This research underscores the significance of understanding the chemical pathways and reactions involved in the generation of flavor compounds from amino acids, which may relate to the broader field of food chemistry and the synthesis of flavor-enhancing compounds (Smit, Engels, & Smit, 2009).

Potential Anticarcinogenic and Anti-inflammatory Agents

The synthesis and pharmacological evaluation of novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents demonstrate the ongoing research into benzene derivatives for therapeutic applications. This points to the broader potential of methyl benzoate derivatives in the development of new medicines and therapeutic agents (Raut et al., 2020).

Zukünftige Richtungen

The most important area of application of the non-racemic aminonaphthols prepared in this manner is their use in asymmetric synthesis, either as chiral ligands or as chiral auxiliaries . The functional groups in these Mannich products offer many ring closure possibilities . Some of these products or the starting bifunctional compounds possess biological activity .

Wirkmechanismus

Target of Action

Methyl 3-(2-aminophenyl)benzoate is a complex compound with potential antimicrobial properties

Mode of Action

The exact mode of action of this compound remains unknown . It’s hypothesized that it may interact with its targets in a way that disrupts their normal function, leading to its antimicrobial effects

Biochemical Pathways

It’s possible that it may interfere with the normal functioning of certain enzymes or proteins, disrupting the biochemical pathways they’re involved in . More research is needed to identify these pathways and understand their downstream effects.

Result of Action

It’s hypothesized that it may exert its effects by disrupting the normal function of its targets, potentially leading to cell death in microbial organisms

Eigenschaften

IUPAC Name |

methyl 3-(2-aminophenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)11-6-4-5-10(9-11)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMXOIMDAQPPLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332633 |

Source

|

| Record name | Methyl 2'-amino[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177171-13-0 |

Source

|

| Record name | Methyl 2'-amino[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)

![N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide](/img/structure/B71376.png)

![2-Isopropyl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)